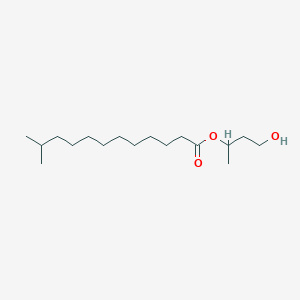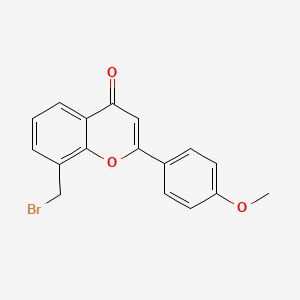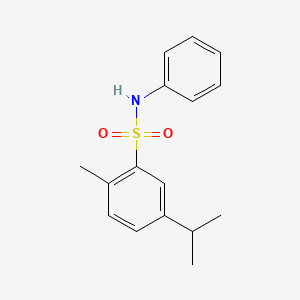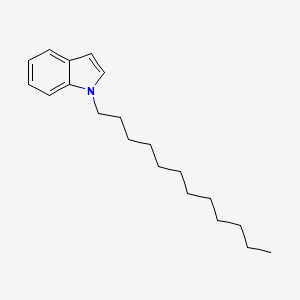![molecular formula C14H12O4 B14399697 5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one CAS No. 89877-56-5](/img/structure/B14399697.png)
5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a naphthalene ring fused with a furan ring, and various functional groups such as hydroxyl, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one typically involves multistep organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may start with the formation of a naphthalene derivative, followed by the introduction of the furan ring through cyclization reactions. The hydroxyl, methoxy, and methyl groups can be introduced through selective functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate specific enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural: A furan derivative with similar functional groups but a different core structure.
Methoxymethylfurfural: Another furan derivative with methoxy and methyl groups.
Uniqueness
5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one is unique due to its fused naphthalene-furan structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
89877-56-5 |
|---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
5-hydroxy-4-methoxy-3-methyl-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C14H12O4/c1-7-11-9(14(16)18-7)6-8-4-3-5-10(15)12(8)13(11)17-2/h3-7,15H,1-2H3 |
InChI Key |
IWUVUCGZHFPCHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=C3C=CC=C(C3=C2OC)O)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14399631.png)

![3,5-Dinitro-2-[(E)-{8-[(propan-2-yl)amino]quinolin-5-yl}diazenyl]benzonitrile](/img/structure/B14399645.png)
![(4aR,4bS,6aR,7R,9aS,9bS)-4a,6a-Dimethyl-7-(6-methylheptan-2-yl)tetradecahydrocyclopenta[5,6]naphtho[2,1-b]pyran-11a(2H)-ol](/img/structure/B14399654.png)



![4,4'-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole)](/img/structure/B14399678.png)



![5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14399696.png)


